molecular formula C10H15NO3 B12439262 Butyl 5-cyano-4-oxopentanoate

Butyl 5-cyano-4-oxopentanoate

Katalognummer: B12439262
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: FZRNOZSHVWQIEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 5-cyano-4-oxopentanoate is an organic compound with the molecular formula C10H15NO3. It is a derivative of pentanoic acid, featuring a butyl ester group, a cyano group, and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5-cyano-4-oxopentanoate typically involves the cyanoacetylation of butyl 4-oxopentanoate. One common method includes the reaction of butyl 4-oxopentanoate with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 5-cyano-4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

    Oxidation: this compound can be oxidized to butyl 5-cyano-4-hydroxypentanoate.

    Reduction: Reduction can yield butyl 5-cyano-4-hydroxypentanoate.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Butyl 5-cyano-4-oxopentanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Butyl 5-cyano-4-oxopentanoate involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as succinate dehydrogenase by binding to the active site, disrupting the enzyme’s function and affecting cellular respiration . The cyano group plays a crucial role in its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butyl 4-oxopentanoate: Lacks the cyano group, making it less reactive in certain chemical reactions.

    Ethyl 5-cyano-4-oxopentanoate: Similar structure but with an ethyl ester group instead of a butyl ester group.

    Methyl 5-cyano-4-oxopentanoate: Similar structure but with a methyl ester group.

Uniqueness

Butyl 5-cyano-4-oxopentanoate is unique due to the presence of both a cyano group and a butyl ester group, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Eigenschaften

Molekularformel

C10H15NO3

Molekulargewicht

197.23 g/mol

IUPAC-Name

butyl 5-cyano-4-oxopentanoate

InChI

InChI=1S/C10H15NO3/c1-2-3-8-14-10(13)5-4-9(12)6-7-11/h2-6,8H2,1H3

InChI-Schlüssel

FZRNOZSHVWQIEE-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)CCC(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.